molecular formula C17H22N6O2 B11255497 N-(4-methylphenyl)-2-(4-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine

N-(4-methylphenyl)-2-(4-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B11255497
M. Wt: 342.4 g/mol
InChI Key: FRUVQSPSRUOGLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4-(4-METHYLPHENYL)-2-(4-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with nitro, methylphenyl, and methylpiperidinyl groups

Properties

Molecular Formula

C17H22N6O2

Molecular Weight

342.4 g/mol

IUPAC Name

4-N-(4-methylphenyl)-2-(4-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine

InChI

InChI=1S/C17H22N6O2/c1-11-3-5-13(6-4-11)19-16-14(23(24)25)15(18)20-17(21-16)22-9-7-12(2)8-10-22/h3-6,12H,7-10H2,1-2H3,(H3,18,19,20,21)

InChI Key

FRUVQSPSRUOGLZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC(=C(C(=N2)NC3=CC=C(C=C3)C)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

The synthesis of N4-(4-METHYLPHENYL)-2-(4-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through a condensation reaction between appropriate precursors such as amidines and β-diketones under acidic or basic conditions.

    Nitration: Introduction of the nitro group can be done using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.

    Substitution Reactions:

Industrial production methods would involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N4-(4-METHYLPHENYL)-2-(4-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, or nitration, under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N4-(4-METHYLPHENYL)-2-(4-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Pharmacology: It can be studied for its potential pharmacological effects, including its interaction with biological targets and its therapeutic potential.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N4-(4-METHYLPHENYL)-2-(4-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

N4-(4-METHYLPHENYL)-2-(4-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE can be compared with other similar compounds, such as:

    N4-(4-METHYLPHENYL)-2-(4-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE: This compound has a similar structure but may differ in the position or type of substituents.

    N4-(4-METHYLPHENYL)-2-(4-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE: Another similar compound with variations in the substituents on the pyrimidine ring.

The uniqueness of N4-(4-METHYLPHENYL)-2-(4-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE lies in its specific combination of substituents, which confer distinct chemical and biological properties.

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